molecular formula C8H12O4 B1236856 Monobutyl maleate CAS No. 925-21-3

Monobutyl maleate

Cat. No.: B1236856
CAS No.: 925-21-3
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-PLNGDYQASA-N
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Description

Monobutyl maleate, also known as butyl hydrogen maleate, is an organic compound with the molecular formula C8H12O4. It is a maleate ester, characterized by the presence of a butyl group attached to the maleic acid moiety. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Monobutyl maleate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the breakdown and utilization of this compound in metabolic processes. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through esterification and hydrolysis reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, inhibiting their activity or altering their substrate specificity. This binding can lead to the modulation of metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over time. These changes can impact its effectiveness and interactions with biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where specific dosages lead to distinct cellular responses and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to ester hydrolysis and energy production. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of butanol and maleic acid. These metabolites can then enter other metabolic pathways, contributing to energy production and biosynthesis. This compound can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can influence the localization and concentration of this compound within cells, affecting its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound can localize to the endoplasmic reticulum or mitochondria, impacting processes such as protein folding and energy production. These localization patterns are crucial for understanding the specific roles of this compound in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobutyl maleate is typically synthesized through the esterification of maleic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction can be represented as follows:

Maleic Acid+ButanolMonobutyl Maleate+Water\text{Maleic Acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} Maleic Acid+Butanol→Monobutyl Maleate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where maleic anhydride is reacted with butanol in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Monobutyl maleate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form maleic acid and butanol.

    Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

    Polymerization: this compound can undergo polymerization reactions to form copolymers with other monomers, such as styrene and acrylates.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Addition Reactions: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride).

    Polymerization: Radical initiators (e.g., benzoyl peroxide), elevated temperatures.

Major Products Formed:

Scientific Research Applications

Monobutyl maleate finds extensive use in various scientific research fields, including:

Comparison with Similar Compounds

Monobutyl maleate can be compared with other maleate esters, such as:

    Dimethyl Maleate: Similar in structure but contains two methyl groups instead of a butyl group. It is used in similar applications but may exhibit different reactivity and properties.

    Diethyl Maleate: Contains two ethyl groups and is used in the synthesis of polymers and as a plasticizer.

    Dibutyl Maleate: Contains two butyl groups and is commonly used in the production of adhesives and coatings.

Uniqueness of this compound: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for applications where moderate solubility and reactivity are desired. Its butyl group provides a balance between flexibility and stability, which is advantageous in polymer and material science .

Properties

IUPAC Name

(Z)-4-butoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVMEACOLCUCK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027337
Record name Butyl hydrogen maleate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-21-3, 68186-71-0
Record name Monobutyl maleate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobutyl maleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, butyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1-butyl ester
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Record name Butyl hydrogen maleate
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Record name Butyl hydrogen maleate
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Record name MONOBUTYL MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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